molecular formula C16H28O2 B13831022 16-Oxabicyclo[13.2.0]heptadecan-17-one

16-Oxabicyclo[13.2.0]heptadecan-17-one

Katalognummer: B13831022
Molekulargewicht: 252.39 g/mol
InChI-Schlüssel: CBDACFVQPFMYLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-Oxabicyclo[1320]heptadecan-17-one is a chemical compound with the molecular formula C16H28O2 It is characterized by a bicyclic structure that includes an oxygen atom and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-Oxabicyclo[13.2.0]heptadecan-17-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving aliphatic esters and ketones. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

16-Oxabicyclo[13.2.0]heptadecan-17-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

16-Oxabicyclo[13.2.0]heptadecan-17-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and enzyme activities.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 16-Oxabicyclo[13.2.0]heptadecan-17-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentadecanolide: Another bicyclic compound with similar structural features.

    Exaltolide: Known for its use in fragrances and flavors.

    Pentadecanolactone: A lactone with applications in the fragrance industry.

Uniqueness

16-Oxabicyclo[13.2.0]heptadecan-17-one is unique due to its specific bicyclic structure and the presence of both an oxygen atom and a ketone group. This combination of features gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C16H28O2

Molekulargewicht

252.39 g/mol

IUPAC-Name

16-oxabicyclo[13.2.0]heptadecan-17-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)18-16/h14-15H,1-13H2

InChI-Schlüssel

CBDACFVQPFMYLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCCC2C(CCCCCC1)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.